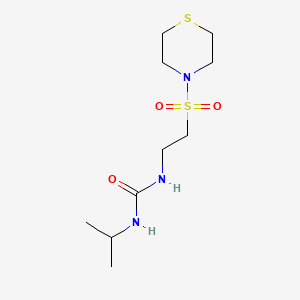
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea, commonly known as PTTMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTTMU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
科学的研究の応用
PTTMU has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug discovery. One of the key applications of PTTMU is in the study of protein-ligand interactions. PTTMU can be used as a probe to identify binding sites on proteins, as well as to study the kinetics of ligand binding. Additionally, PTTMU has been used in drug discovery efforts, as it has been shown to inhibit the activity of certain enzymes that are involved in disease processes.
作用機序
The mechanism of action of PTTMU is not fully understood, but it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of lipids. PTTMU has been shown to selectively inhibit the activity of diacylglycerol acyltransferase (DGAT), an enzyme involved in the synthesis of triglycerides, which are important components of cell membranes and energy storage molecules.
Biochemical and Physiological Effects:
PTTMU has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DGAT, PTTMU has been shown to inhibit the activity of other enzymes involved in lipid metabolism, including acyl-CoA:cholesterol acyltransferase (ACAT) and sterol O-acyltransferase (SOAT). Additionally, PTTMU has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
実験室実験の利点と制限
One of the key advantages of PTTMU is its selectivity for certain enzymes, which makes it a valuable tool for investigating specific biochemical pathways. Additionally, PTTMU has been shown to be relatively stable and easy to handle, making it a convenient tool for lab experiments. However, one limitation of PTTMU is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on PTTMU. One area of interest is in the development of PTTMU analogs with improved selectivity and potency. Additionally, PTTMU may have potential applications in the treatment of certain diseases, particularly those involving lipid metabolism. Further research is needed to fully understand the mechanism of action of PTTMU and its potential therapeutic applications.
合成法
PTTMU can be synthesized by reacting 1-isopropyl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea with propyl iodide in the presence of potassium carbonate. The resulting compound is then purified using column chromatography. The synthesis of PTTMU has been optimized to yield high purity and yield, making it a reliable tool for scientific research.
特性
IUPAC Name |
1-propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S2/c1-9(2)12-10(14)11-3-8-18(15,16)13-4-6-17-7-5-13/h9H,3-8H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXKBTLIZXALLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCS(=O)(=O)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![[2-(Dimethylamino)pyridin-4-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553719.png)
![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)

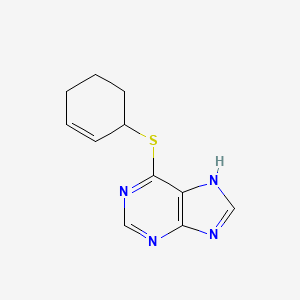
![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
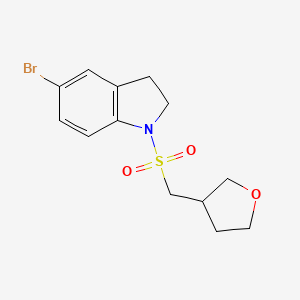
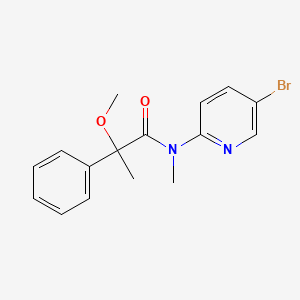
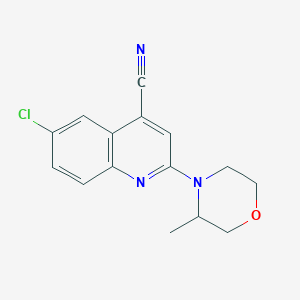
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)